Cas no 58472-26-7 (1,4-Naphthalenedione, 2-hydroxy-7-methyl-)
1,4-Naphthalenedione, 2-hydroxy-7-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-hydroxy-7-methyl-1,4-dihydronaphthalene-1,4-dione
- AKOS027460821
- CS-12098
- 1,4-Naphthalenedione, 2-hydroxy-7-methyl-
- CS-0453849
- SY037396
- MFCD27925890
- AC6404
- 4-hydroxy-7-methylnaphthalene-1,2-dione
- 2-Hydroxy-7-methylnaphthalene-1,4-dione
- EN300-8965086
- 2-Hydroxy-7-methyl-1,4-naphthoquinone
- 58472-26-7
-
- MDL: MFCD27925890
- Inchi: 1S/C11H8O3/c1-6-2-3-7-8(4-6)11(14)10(13)5-9(7)12/h2-5,12H,1H3
- InChI Key: MLIQHPFZCIMTHD-UHFFFAOYSA-N
- SMILES: OC1=CC(C(C2C=C(C)C=CC=21)=O)=O
Computed Properties
- Exact Mass: 188.047344113Da
- Monoisotopic Mass: 188.047344113Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 54.4Ų
1,4-Naphthalenedione, 2-hydroxy-7-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y05135-250mg |
2-Hydroxy-7-methylnaphthalene-1,4-dione |
58472-26-7 | 95% | 250mg |
¥1839.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y05135-1g |
2-Hydroxy-7-methylnaphthalene-1,4-dione |
58472-26-7 | 95% | 1g |
¥3779.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y05135-5g |
2-Hydroxy-7-methylnaphthalene-1,4-dione |
58472-26-7 | 95% | 5g |
¥11519.0 | 2024-07-18 | |
| Apollo Scientific | OR471495-250mg |
2-Hydroxy-7-methyl-1,4-naphthoquinone |
58472-26-7 | 250mg |
£210.00 | 2023-09-02 | ||
| Apollo Scientific | OR471495-1g |
2-Hydroxy-7-methyl-1,4-naphthoquinone |
58472-26-7 | 1g |
£413.00 | 2023-09-02 | ||
| Apollo Scientific | OR471495-5g |
2-Hydroxy-7-methyl-1,4-naphthoquinone |
58472-26-7 | 5g |
£1260.00 | 2023-09-02 | ||
| Chemenu | CM240200-5g |
2-Hydroxy-7-methylnaphthalene-1,4-dione |
58472-26-7 | 97% | 5g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D782077-0.25g |
2-Hydroxy-7-methyl-1,4-naphthoquinone |
58472-26-7 | 95% | 0.25g |
$165 | 2024-07-20 | |
| eNovation Chemicals LLC | D782077-1g |
2-Hydroxy-7-methyl-1,4-naphthoquinone |
58472-26-7 | 95% | 1g |
$320 | 2024-07-20 | |
| eNovation Chemicals LLC | D782077-5g |
2-Hydroxy-7-methyl-1,4-naphthoquinone |
58472-26-7 | 95% | 5g |
$990 | 2024-07-20 |
1,4-Naphthalenedione, 2-hydroxy-7-methyl- Suppliers
1,4-Naphthalenedione, 2-hydroxy-7-methyl- Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 1,4-Naphthalenedione, 2-hydroxy-7-methyl-
Professional Introduction to 1,4-Naphthalenedione, 2-hydroxy-7-methyl- (CAS No. 58472-26-7)
1,4-Naphthalenedione, 2-hydroxy-7-methyl-, identified by its Chemical Abstracts Service (CAS) number 58472-26-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic ketone derivative has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of both hydroxyl and methyl substituents on the naphthalene ring imparts unique reactivity, making it a valuable scaffold for synthesizing biologically active molecules.
The compound belongs to the class of naphthalenediones, which are known for their broad spectrum of pharmacological activities. Recent studies have highlighted the role of 1,4-naphthalenedione derivatives in developing novel therapeutic agents. Specifically, the hydroxyl group at the 2-position and the methyl group at the 7-position enhance the molecule's ability to interact with biological targets, such as enzymes and receptors. This structural feature has been exploited in the design of compounds with anti-inflammatory, antioxidant, and anticancer properties.
In the realm of drug discovery, 2-hydroxy-7-methyl-1,4-naphthalenedione has been investigated for its potential as a precursor in synthesizing more complex pharmacophores. The naphthalenedione core is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting neurological disorders, metabolic diseases, and infectious diseases. The flexibility of this scaffold allows for modifications that can fine-tune pharmacokinetic and pharmacodynamic profiles, making it an attractive candidate for further development.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like CAS No. 58472-26-7 for biological activity. Virtual screening techniques combined with molecular docking studies have identified several derivatives of this compound that exhibit promising interactions with disease-related targets. For instance, modifications at the 2-hydroxy and 7-methyl positions have led to compounds with enhanced binding affinity to enzymes involved in inflammation pathways.
The synthesis of 1,4-Naphthalenedione, 2-hydroxy-7-methyl- typically involves multi-step organic reactions that highlight the compound's synthetic utility. The introduction of functional groups such as hydroxyl and methyl can be achieved through various methods, including oxidation-reduction reactions and nucleophilic substitutions. These synthetic pathways not only provide insights into the structural diversity of naphthalenediones but also offer practical routes for producing derivatives with tailored properties.
One notable application of this compound is in the development of fluorescent probes for biochemical assays. The naphthalenedione moiety can be designed to emit light upon binding to specific biomolecules, enabling real-time monitoring of biological processes. Such probes are invaluable tools in research laboratories for studying enzyme activity, protein-protein interactions, and cellular signaling pathways.
Moreover, CAS No. 58472-26-7 has been explored in green chemistry initiatives due to its compatibility with sustainable synthetic methods. Researchers have demonstrated that certain reactions involving this compound can be performed under mild conditions using environmentally friendly solvents and catalysts. This aligns with the growing emphasis on reducing the environmental impact of chemical synthesis while maintaining high yields and purity standards.
The pharmacological potential of 2-hydroxy-7-methyl-1,4-naphthalenedione has also been investigated in preclinical models. Initial studies suggest that derivatives of this compound may possess therapeutic benefits in conditions characterized by oxidative stress and inflammation. By modulating key signaling pathways, these derivatives could offer novel treatment strategies for chronic diseases such as diabetes mellitus and neurodegenerative disorders.
In conclusion,1,4-Naphthalenedione, 2-hydroxy-7-methyl-, CAS No. 58472-26-7, represents a structurally intriguing compound with significant implications for pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for developing biologically active molecules with diverse therapeutic applications. As research continues to uncover new synthetic methodologies and pharmacological targets,this compound is poised to play an increasingly important role in drug discovery and development efforts worldwide.
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